Cas no 25163-93-3 (8-phenyl-1,4-dioxaspiro[4,5]decane)

8-Phenyl-1,4-dioxaspiro[4.5]decane is a spirocyclic ketal derivative characterized by its unique structural framework, combining a phenyl-substituted cyclohexyl ring with a 1,4-dioxane moiety. This compound is valued for its stability and versatility as an intermediate in organic synthesis, particularly in the preparation of complex cyclic systems. The spirocyclic structure imparts rigidity, making it useful for stereochemical studies and as a building block in pharmaceuticals and agrochemicals. Its ketone-protecting group functionality further enhances its utility in multi-step synthetic routes. The compound exhibits good solubility in common organic solvents, facilitating its handling in laboratory applications. Its well-defined reactivity profile allows for selective transformations under controlled conditions.
8-phenyl-1,4-dioxaspiro[4,5]decane structure
25163-93-3 structure
Product Name:8-phenyl-1,4-dioxaspiro[4,5]decane
CAS No:25163-93-3
MF:C14H18O2
MW:218.291524410248
CID:913605
PubChem ID:10878623
Update Time:2025-10-29

8-phenyl-1,4-dioxaspiro[4,5]decane Chemical and Physical Properties

Names and Identifiers

    • 8-phenyl-1,4-dioxaspiro[4,5]decane
    • 8-phenyl-1,4-dioxaspiro[4.5]decane
    • 8-Phenyl-1,4-dioxa-spiro[4.5]decan
    • 25163-93-3
    • AC-13669
    • AKOS015961314
    • AB25036
    • SCHEMBL14336757
    • DTXSID90446852
    • DB-264209
    • Inchi: 1S/C14H18O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-14/h1-5,13H,6-11H2
    • InChI Key: PSNYNMATNZGQSI-UHFFFAOYSA-N
    • SMILES: O1CCOC21CCC(C1C=CC=CC=1)CC2

Computed Properties

  • Exact Mass: 218.13100
  • Monoisotopic Mass: 218.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 3.08730

8-phenyl-1,4-dioxaspiro[4,5]decane Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

8-phenyl-1,4-dioxaspiro[4,5]decane Pricemore >>

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Additional information on 8-phenyl-1,4-dioxaspiro[4,5]decane

Exploring the Versatile Applications and Properties of 8-phenyl-1,4-dioxaspiro[4.5]decane (CAS No. 25163-93-3)

In the realm of organic chemistry, 8-phenyl-1,4-dioxaspiro[4.5]decane (CAS No. 25163-93-3) stands out as a fascinating compound with a unique spirocyclic structure. This dioxaspiro derivative has garnered significant attention due to its versatile applications in fragrance synthesis, pharmaceutical intermediates, and material science. The presence of both a phenyl group and a dioxolane ring in its molecular framework contributes to its distinct chemical behavior, making it a subject of ongoing research in green chemistry and sustainable manufacturing processes.

The growing interest in spirocyclic compounds like 8-phenyl-1,4-dioxaspiro[4.5]decane stems from their structural rigidity and potential as building blocks for more complex molecules. Researchers are particularly intrigued by how the 1,4-dioxaspiro moiety influences the compound's stability and reactivity patterns. Recent studies have explored its role as a precursor in the synthesis of novel flavor and fragrance ingredients, where its ability to release aromatic aldehydes under controlled conditions proves particularly valuable.

From an industrial perspective, the production and applications of CAS 25163-93-3 align well with current market demands for specialty chemicals that enable sustainable product development. The compound's spiro[4.5]decane skeleton offers interesting possibilities for creating new polymer modifiers and functional materials with enhanced thermal properties. Manufacturers are increasingly looking at such spirocyclic ketals as alternatives to conventional plasticizers, especially in applications requiring improved biodegradability profiles.

The analytical characterization of 8-phenyl-1,4-dioxaspiro[4.5]decane presents several interesting aspects for chemical researchers. Advanced techniques like NMR spectroscopy and mass spectrometry reveal the compound's conformational preferences and electronic structure. These studies are particularly relevant given the current focus on structure-activity relationships in medicinal chemistry, where similar spirocyclic frameworks are being investigated for their biological potential.

Environmental considerations surrounding CAS 25163-93-3 have become increasingly important in recent years. The compound's stability profile and potential degradation pathways are subjects of active investigation, especially in the context of developing eco-friendly chemical processes. Researchers are examining whether this dioxaspiro compound could serve as a platform for creating new green solvents or catalytic systems that minimize waste generation.

In the fragrance industry, 8-phenyl-1,4-dioxaspiro[4.5]decane has shown promise as a precursor for controlled-release aroma chemicals. Its ability to gradually liberate fragrant molecules makes it particularly interesting for applications in long-lasting perfumes and functional textiles. This property aligns well with consumer demand for products that maintain their scent profile over extended periods without frequent reapplication.

The synthesis and modification of spirocyclic compounds like 25163-93-3 continue to evolve with advances in catalytic technologies. Recent publications have highlighted novel approaches to constructing the 1,4-dioxaspiro[4.5]decane framework using more atom-economical methods, reflecting the chemical industry's shift toward sustainable synthesis routes. These developments are particularly relevant given the growing emphasis on green chemistry principles in academic and industrial research.

Quality control and standardization of 8-phenyl-1,4-dioxaspiro[4.5]decane present specific challenges that manufacturers must address. The compound's purity profile and potential isomeric impurities require careful monitoring, especially when intended for use in sensitive applications. Advanced chromatographic techniques have been developed to ensure consistent quality of this specialty chemical, meeting the stringent requirements of various end-use industries.

Looking toward future applications, researchers are exploring the potential of CAS 25163-93-3 in emerging fields such as smart materials and molecular electronics. The compound's unique structural features may enable the development of new functional materials with tailored properties. This aligns with broader scientific trends focusing on designing molecules with precise control over their physical and chemical characteristics.

The commercial availability and supply chain considerations for 8-phenyl-1,4-dioxaspiro[4.5]decane have become increasingly important as its applications expand. Manufacturers are optimizing production scales to meet growing demand while maintaining competitive pricing. This development reflects the compound's transition from a laboratory curiosity to an industrially relevant chemical intermediate with diverse potential uses.

In conclusion, 8-phenyl-1,4-dioxaspiro[4.5]decane (CAS No. 25163-93-3) represents an intriguing example of how spirocyclic structures continue to inspire innovation across multiple chemical disciplines. From its fundamental properties to its practical applications, this compound exemplifies the ongoing synergy between molecular design and industrial needs. As research progresses, we can anticipate new discoveries that will further expand the utility of this versatile dioxaspiro compound in science and technology.

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